![molecular formula C12H16FNO3 B8149887 Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate](/img/structure/B8149887.png)
Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate
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Overview
Description
Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-2-fluorophenoxy)acetate typically involves the reaction of 4-amino-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in tert-butyl 2-(4-amino-2-fluorophenoxy)acetate can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Chemistry
Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its amino group allows for conjugation with biomolecules, facilitating the study of drug-receptor interactions.
Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-2-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-amino-2-chlorophenoxy)acetate
- Tert-butyl 2-(4-amino-2-bromophenoxy)acetate
- Tert-butyl 2-(4-amino-2-iodophenoxy)acetate
Uniqueness
Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior performance in various applications due to the strong carbon-fluorine bond.
Properties
IUPAC Name |
tert-butyl 2-(4-amino-2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSCPKFYFSYCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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